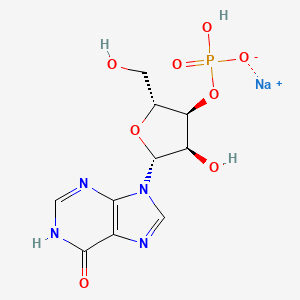

3'-inosinic acid, disodium salt

Description

Inosine 3'-monophosphate sodium salt (3'-IMP-Na) is a nucleotide derivative where the phosphate group is esterified to the 3'-hydroxyl group of the ribose moiety in inosine. Its molecular formula is C10H12N5Na2O7P, with a molecular weight of 391.19 g/mol . Structurally, it differs from the more common inosine 5'-monophosphate (5'-IMP) in the position of the phosphate group, which significantly impacts its biochemical roles and applications. While 5'-IMP is widely studied as a flavor enhancer in food science (e.g., in meat and surimi products) , 3'-IMP-Na is less documented in literature. Current research on 3'-IMP-Na primarily focuses on its cyclic form (cIMP), which functions as a second messenger in cellular signaling pathways .

Properties

CAS No. |

97259-68-2 |

|---|---|

Molecular Formula |

C10H11N4Na2O8P |

Molecular Weight |

392.17 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H13N4O8P.2Na/c15-1-4-7(22-23(18,19)20)6(16)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

BPRAYJFTTMVXGD-IDIVVRGQSA-L |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)[O-])O.[Na+] |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OP(=O)(O)[O-])O.[Na+] |

sequence |

N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Preparation Methods

Fermentation and Biotechnological Production

Microbial Fermentation : The production of inosine monophosphate (IMP) is commonly achieved through microbial fermentation processes using strains of bacteria or yeast capable of synthesizing nucleotides. For instance, fermentation broths containing specific microorganisms produce IMP in significant concentrations, which can be extracted and purified.

Process Details : After fermentation, the broth is neutralized to a pH around 7.8 using sodium hydroxide. Concentration under reduced pressure at moderate temperatures (around 40°C) reduces volume, followed by ethanol addition to precipitate the sodium inosine monophosphate hydrate crystals. These are then recovered by centrifugation, washed with ethanol-water mixtures, recrystallized, and dried under vacuum at ambient temperatures to yield pure Na2IMP·7.5H2O crystals.

Analytical Confirmation : The identity and purity of the product are confirmed by infrared spectroscopy and comparison with authentic standards. The fermentation process yields IMP at concentrations significantly higher than other nucleotides like GMP, AMP, CMP, or UMP, indicating direct biosynthesis and excretion mechanisms in the producing microorganisms.

Chemical Synthesis and Salt Formation

Salt Composition Preparation : According to patent CN103381140A, inosine 3'-monophosphate sodium salt can be prepared by dissolving inosine and sodium chloride in purified water. The process involves:

Dissolving sodium chloride (8-10 g per batch scale) in injection-grade water.

Treating the solution with activated carbon (0.05-0.1% w/v) and boiling for 10-15 minutes to remove impurities.

Adding inosine (1.5-3.0 g per batch scale) to the solution and stirring until fully dissolved.

Adjusting the volume to approximately 80% of the final desired volume, then adjusting the pH to 7.0–7.5.

A second activated carbon treatment and boiling step follows to further purify the solution.

The solution is then diluted to full volume with purified water, filtered through microporous membranes (0.2–0.8 μm, typically 0.45 μm), and sterilized by autoclaving (typically 115–121°C for 15–30 minutes).

The final product is a sterile, clear inosine 3'-monophosphate sodium salt solution suitable for pharmaceutical use.

This method ensures high purity and sterility, suitable for injection formulations.

Preparation of Stock Solutions for Research and Formulation

Stock Solution Preparation : For laboratory and formulation purposes, inosine 3'-monophosphate sodium salt hydrate is dissolved in appropriate solvents such as distilled water or buffered solutions. Concentrations typically range from 1 mM to 10 mM, with precise volumes calculated based on the molecular weight (~ IMP sodium salt hydrate molecular weight).

Solubility and Clarity : The preparation involves sequential addition of solvents such as DMSO, PEG300, Tween 80, and water to achieve clear solutions. Physical methods like vortexing, ultrasound, or mild heating aid dissolution. This method is critical for in vivo formulations and biochemical assays.

Data Table: Typical Preparation Parameters for Inosine 3'-Monophosphate Sodium Salt

| Step | Parameter/Condition | Notes |

|---|---|---|

| Sodium chloride dissolution | 8-10 g per batch in injection water | Purity critical for pharmaceutical use |

| Activated carbon treatment | 0.05-0.1% w/v, boiling 10-15 minutes | Removes impurities |

| Inosine addition | 1.5-3.0 g per batch | Stir until fully dissolved |

| pH adjustment | 7.0 – 7.5 | Ensures stability and solubility |

| Filtration | 0.2 – 0.8 μm microporous membrane | Sterilizes and removes particulates |

| Sterilization | 115–121°C, 15–30 minutes (autoclaving) | Ensures sterility of final product |

| Crystallization (fermentation method) | Ethanol precipitation, vacuum drying | Yields Na2IMP·7.5H2O crystals |

Research Findings and Analysis

Purity and Yield : The fermentation method yields high-purity inosine monophosphate sodium salt crystals, confirmed by infrared spectroscopy and chromatographic analysis, with yields dependent on fermentation conditions and strain optimization.

pH and Stability : Maintaining pH between 7.0 and 7.5 during preparation is critical to prevent degradation and ensure solubility of the sodium salt form.

Filtration and Sterilization : Microporous filtration combined with autoclaving is essential for pharmaceutical-grade preparations, guaranteeing product sterility without compromising chemical integrity.

Solubility Enhancement : Use of co-solvents such as DMSO and PEG300, along with surfactants like Tween 80, facilitates the preparation of clear, stable stock solutions for biochemical and in vivo applications.

Q & A

Q. What are the key considerations for synthesizing and purifying Inosine 3'-monophosphate sodium salt in laboratory settings?

Synthesis typically involves phosphorylation of inosine at the 3'-OH position using enzymatic or chemical methods. For purification, ion-exchange chromatography is effective due to the compound’s negative charge from the phosphate group. Hydrate forms (e.g., n-hydrate) require lyophilization and characterization via thermogravimetric analysis (TGA) to confirm water content . Ensure reaction conditions (pH, temperature) are optimized to avoid isomerization to the 5'-monophosphate form.

Q. How can researchers differentiate Inosine 3'-monophosphate sodium salt from its 5'-monophosphate isomer?

Analytical techniques include:

- HPLC : Use a reverse-phase column with a phosphate buffer mobile phase; retention times differ due to phosphate positioning .

- NMR : Distinct chemical shifts for protons near the 3'-phosphate (e.g., H-2' and H-4') compared to the 5'-isomer .

- Enzymatic assays : Phosphatases like alkaline phosphatase show differential hydrolysis rates for 3' vs. 5' isomers .

Q. What storage conditions are optimal for maintaining the stability of Inosine 3'-monophosphate sodium salt?

Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis. For aqueous solutions, use sterile buffers (pH 6–7) and store at -70°C for long-term stability. Monitor degradation via UV-Vis spectroscopy (λ~248 nm for inosine derivatives) .

Q. How does the sodium counterion influence the solubility and reactivity of Inosine 3'-monophosphate?

The sodium salt enhances water solubility compared to free acid forms, facilitating biological assays. Ionic interactions with the phosphate group can affect binding to enzymes or metal ions. Compare with ammonium or lithium salts (e.g., ) to assess counterion-specific effects in kinetic studies .

Advanced Research Questions

Q. How can researchers design experiments to study metal-ion interactions with Inosine 3'-monophosphate sodium salt?

- Spectroscopic titrations : Use UV-Vis or fluorescence spectroscopy to monitor complex formation with divalent cations (e.g., Mg²⁺, Cu²⁺).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters .

- X-ray crystallography : Resolve coordination geometry in metal-inosine complexes .

Note: Precipitate-free buffer systems (e.g., HEPES or Tris) are critical to avoid interference from sodium-phosphate aggregation .

Q. What methodologies are suitable for investigating the role of Inosine 3'-monophosphate in nucleotide-processing enzymes (e.g., kinases or phosphatases)?

- Kinetic assays : Measure enzyme activity using coupled assays (e.g., NADH oxidation for kinases) with varying substrate concentrations.

- Inhibitor studies : Compare inhibition constants (Kᵢ) with ATP or GTP analogs to determine competitive binding .

- Mass spectrometry : Identify enzyme phosphorylation states post-reaction .

Q. How can structural analogs of Inosine 3'-monophosphate sodium salt be utilized to probe nucleotide-binding pockets in proteins?

Q. What strategies are effective for analyzing contradictory data in studies involving Inosine 3'-monophosphate’s metabolic roles?

- Meta-analysis : Compare results across models (e.g., bacterial vs. mammalian systems) to identify species-specific effects.

- Isotope labeling : Use ¹⁴C or ³H-labeled inosine to trace metabolic flux in cell cultures .

- Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .

Q. How can researchers validate the purity of Inosine 3'-monophosphate sodium salt batches for reproducible experiments?

Q. What advanced techniques are used to study the compound’s role in RNA or DNA repair mechanisms?

- CRISPR/Cas9 knockouts : Disable genes encoding 3'-nucleotidases and assess repair efficiency via comet assays.

- Single-molecule imaging : Track real-time incorporation into nucleic acids using fluorescent tags .

- Microscale Thermophoresis (MST) : Measure binding affinity to repair proteins like AP endonucleases .

Key Notes for Methodological Rigor

- Hydrate variability : Characterize batch-specific hydration using Karl Fischer titration .

- Avoid commercial sources with unreliable QC : Exclude vendors lacking detailed CoA (Certificate of Analysis) documentation.

- Cross-validate structural data : Combine NMR, X-ray, and computational modeling for unambiguous assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.